![molecular formula C14H12N6O B2618491 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 2309308-61-8](/img/structure/B2618491.png)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone
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Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone, also known as QA-TZ, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. QA-TZ is a small molecule that has been synthesized using a unique method, and its mechanism of action and biochemical effects are currently being investigated.
Scientific Research Applications
- The triazole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have synthesized analogs containing 1,2,3-triazole rings and evaluated their cytotoxicity against cancer cells . Further studies could explore its mechanism of action and efficacy against specific cancer types.
- The presence of both quinoxaline and triazole moieties suggests potential applications in materials science. Researchers could investigate its use as a building block for organic semiconductors, conducting polymers, or optoelectronic materials. Its electronic properties and stability under various conditions are worth exploring .
- Studies have examined the photoluminescent properties of related compounds containing triazole rings . Investigating the fluorescence behavior of 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline could lead to applications in sensors, imaging agents, or light-emitting devices.
Anticancer Research
Materials Science
Photoluminescent Materials
properties
IUPAC Name |
quinoxalin-6-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(19-8-11(9-19)20-17-5-6-18-20)10-1-2-12-13(7-10)16-4-3-15-12/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFBIEJCIPAITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline |
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